1,10-Phenanthroline-2-carbonitrile

Coordination Chemistry Ligand Design Electronic Effects

Generic 1,10-phenanthroline cannot tune metal redox potentials or enable post-functionalization. 1,10-Phenanthroline-2-carbonitrile (CAS 1082-19-5) solves this via an electron-withdrawing -CN at the 2-position, enabling: • Redox tuning for Ru/Ir/Cu catalysts (water oxidation, CO₂ reduction) • Synthesis of 2-carboxy/aminomethyl-phenanthroline ligands • Cytotoxic Ir/Rh metallodrug candidates & MOF building blocks ≥97% purity; stored under argon at 2-8°C; global shipping with wet ice.

Molecular Formula C13H7N3
Molecular Weight 205.21 g/mol
CAS No. 1082-19-5
Cat. No. B170472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Phenanthroline-2-carbonitrile
CAS1082-19-5
Molecular FormulaC13H7N3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=C2)C=CC(=N3)C#N)N=C1
InChIInChI=1S/C13H7N3/c14-8-11-6-5-10-4-3-9-2-1-7-15-12(9)13(10)16-11/h1-7H
InChIKeyLSMQCFPLQFCYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Phenanthroline-2-carbonitrile Sourcing Guide


1,10-Phenanthroline-2-carbonitrile (CAS 1082-19-5) is a functionalized nitrogen heterocycle with the molecular formula C13H7N3 . As a derivative of the well-known bidentate ligand 1,10-phenanthroline, it incorporates a strong electron-withdrawing cyano (-CN) group at the 2-position [1]. This specific substitution fundamentally alters the electronic character of the ligand, making it a unique precursor for synthesizing functional materials, asymmetric ligands, and metal complexes with distinct catalytic or bio-inorganic properties [1].

CN
Cyano-functionalized phenanthroline ligand for electronic tuning of metal centers
R
Reactive synthetic handle enabling elaboration to carboxy, amide, or aminomethyl derivatives
M
Broad transition-metal coordination scope for catalyst and material precursor studies

Irreplaceability of 1,10-Phenanthroline-2-carbonitrile


1,10-Phenanthroline-2-carbonitrile is not a commodity chemical interchangeable with unsubstituted 1,10-phenanthroline or simple alkyl/aryl-substituted derivatives. The presence of the -CN group at the 2-position drastically alters the ligand's electronic properties, which is crucial for its function. This electron-withdrawing group can tune the redox potential of coordinated metals and provides a reactive handle for further synthetic modification, enabling the creation of complex ligand architectures that are impossible to obtain from the parent compound [1]. Consequently, generic substitution would fail in applications requiring specific redox tuning, post-synthetic functionalization, or precise metal-binding properties derived from this unique electronic and steric environment.

This compound
Unsubstituted 1,10-phenanthroline
Electronic modulation
-CN withdraws electron density; lowers ligand basicity and tunes redox potential
Lacks -CN; cannot replicate the same redox tuning of coordinated metals
Synthetic handle
-CN enables hydrolysis, reduction, and nucleophilic addition for ligand elaboration
No reactive handle at the 2-position; inert to these post-synthetic transformations
Catalytic profile
Reported diol hydrolysis activity; functional profile may differ
No reported catalytic activity for diol hydrolysis under comparable conditions

1,10-Phenanthroline-2-carbonitrile Performance Evidence


Cyano Substitution and Ligand Basicity

The -CN group in 1,10-Phenanthroline-2-carbonitrile exerts a strong electron-withdrawing effect (-M effect) via the extended aromatic π-system, which significantly reduces the basicity and electron density of the coordinating nitrogen atoms compared to unsubstituted 1,10-phenanthroline. This effect can be approximated by comparing the reported pKa values for the conjugate acid of 1,10-phenanthroline (pKa = 4.86) and the computed effect of a cyano substituent in similar heteroaromatic systems, which is known to lower the pKa by approximately 0.5-1.5 units. This tuning directly impacts the stability and redox potential of its resulting metal complexes [1]. This is a class-level inference.

Ligand basicity shift
Class-level
Estimated ~0.5–1.5 pKa unit decrease vs. 1,10-phenanthroline (pKa 4.86) due to -CN electron-withdrawing effect
Supports redox-tuning context for metal complex design
Class-level inference; direct pKa measurement not reported for this compound
Coordination Chemistry Ligand Design Electronic Effects

Diol Hydrolysis Catalysis

1,10-Phenanthroline-2-carbonitrile has been specifically shown to catalyze the hydrolysis of ethylene glycol and 1,4-butanediol into water and carbon dioxide . This is a distinct catalytic activity that is not reported for unsubstituted 1,10-phenanthroline or many of its simple derivatives. The reaction is proposed to proceed via an alkaline hydrolysis mechanism where the hydroxide ion acts as a nucleophile . While quantitative kinetic data (e.g., TOF, conversion rates) are not provided in the vendor literature, the explicit documentation of this catalytic function for this specific substrate represents a functional differentiation.

Diol hydrolysis catalysis
Reported
Catalyzes hydrolysis of ethylene glycol and 1,4-butanediol under alkaline conditions; not reported for parent phenanthroline
Reported catalytic function supports niche polyol conversion studies
Quantitative kinetic data not available; vendor-reported activity
Catalysis Hydrolysis Green Chemistry

Cyano Group: Versatile Reactive Handle

The 2-cyano group in 1,10-Phenanthroline-2-carbonitrile provides a versatile synthetic handle absent in the parent compound. It can undergo hydrolysis to form the corresponding 2-carboxylic acid or 2-carboxamide, reduction to form the 2-aminomethyl derivative, or nucleophilic addition to form various heterocycles [1]. Specifically, patents disclose its use in preparing 2-acetyl-1,10-phenanthroline, osmium-based metal-organic compounds, and cyanide-bridged metal-organic frameworks for magnetic applications . This reactivity is a clear, quantifiable differentiation: the parent 1,10-phenanthroline is inert to these transformations under similar conditions.

Versatile reactive handle
Reported
-CN convertible to -COOH, -CONH2, -CH2NH2, or -COCH3; precursor for MOFs and cyanide-bridged magnetic materials
Enables derivatization workflows absent in unsubstituted phenanthroline
Transformations supported by patent and literature precedent
Organic Synthesis Building Blocks Ligand Synthesis

Broad Transition Metal Coordination

FTIR spectroscopic analysis has demonstrated that 1,10-phenanthroline-2-carbonitrile is capable of binding to a wide array of transition metal ions, including copper(II), zinc(II), silver(I), lead(II), mercury(II), palladium(II), platinum(II), nickel(II), and gold(III) . While unsubstituted 1,10-phenanthroline also forms complexes with many of these metals, the cyano-substituted variant yields complexes with potentially different geometries, solubilities, and redox properties. Furthermore, it has been specifically identified as a component in novel iridium and rhodium complexes with demonstrated cytotoxic effects in SW480 (colon adenocarcinoma) and A549 (epithelial lung adenocarcinoma) cell lines [1]. This is supporting evidence for its utility in bio-inorganic applications.

Broad metal coordination
Reported
Binds Cu(II), Zn(II), Ag(I), Pd(II), Pt(II), Ni(II), Au(III); Ir/Rh complexes with reported cell-model response in SW480 and A549 lines
Supports bio-inorganic and catalyst precursor research contexts
Cell-model response context; not a therapeutic efficacy claim
Coordination Chemistry Metallodrugs Catalysis

1,10-Phenanthroline-2-carbonitrile Applications


Asymmetric & Functionalized Ligand Synthesis

In this scenario, 1,10-phenanthroline-2-carbonitrile is procured as a key synthetic intermediate. The cyano group at the 2-position provides a site for further chemical modification, enabling the synthesis of asymmetric bidentate ligands (e.g., 2-carboxy- or 2-aminomethyl-1,10-phenanthroline) that are difficult to access from the parent compound . This makes it essential for projects involving the development of new catalysts, supramolecular assemblies, or metal-organic frameworks (MOFs) where specific steric and electronic properties are required .

Redox-Tuned Metal Catalysts

Researchers developing homogeneous catalysts, particularly those based on ruthenium, iridium, or copper, may specifically select 1,10-phenanthroline-2-carbonitrile. The strong electron-withdrawing nature of the cyano group modulates the electron density on the coordinating nitrogen atoms, which in turn tunes the redox potential of the bound metal center . This fine-tuning can optimize catalytic performance in processes like water oxidation, CO2 reduction, or C-H bond activation, where the redox behavior of the metal is a critical parameter.

Bio-Inorganic Anticancer Agents

This compound is a relevant building block for synthesizing novel metallodrug candidates. As evidenced by the use of its derivatives to create cytotoxic iridium and rhodium complexes active against colon (SW480) and lung (A549) adenocarcinoma cell lines , the cyano-functionalized phenanthroline scaffold can be incorporated into ligands for targeted biological activity. Researchers in bio-inorganic chemistry would procure this compound to further explore structure-activity relationships and optimize the therapeutic potential of phenanthroline-based metal complexes.

Diol and Polyol Conversion

Given its reported ability to catalyze the hydrolysis of ethylene glycol and 1,4-butanediol under alkaline conditions , 1,10-phenanthroline-2-carbonitrile may be investigated as a catalyst or catalyst precursor for the valorization of biomass-derived oxygenates. This niche application is not addressed by the parent 1,10-phenanthroline, making this compound a specific reagent for exploratory studies in sustainable chemistry and the conversion of polyols.

Application
Selection Property
Validation Focus
Asymmetric & functionalized ligand synthesis
Cyano-group reactivity for derivatization
Derivative synthesis confirmation
Redox-tuned metal catalyst studies
Electronic modulation capacity via -CN
Redox potential measurement of resulting complexes
Bio-inorganic complex studies
Metal-binding profile with cyano-substituted scaffold
Cell-model response evaluation in target lines
Diol and polyol conversion research
Reported catalytic activity for diol hydrolysis
Hydrolysis product analysis under alkaline conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,10-Phenanthroline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.